molecular formula C10H11ClN2OS B033516 2-(2-Hydroxy-4-methylphenyl)aminothiazole CAS No. 110952-54-0

2-(2-Hydroxy-4-methylphenyl)aminothiazole

Cat. No. B033516
M. Wt: 242.73 g/mol
InChI Key: OAQDENGCTUPZEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Hydroxy-4-methylphenyl)aminothiazole, also known as HMT or HMTA, is a synthetic compound that has been extensively studied for its potential applications in various fields. This compound has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for further research and development.

Scientific Research Applications

Inhibition of Cyclooxygenase/Lipoxygenase and Free Radical Scavenging

2-(2-Hydroxy-4-methylphenyl)aminothiazole hydrochloride (CBS-113 A) has been identified as a dual inhibitor of cyclooxygenase in platelets and 5-lipoxygenase in leukocytes. Additionally, it is a potent scavenger of oxygen-derived free radicals. This dual functionality suggests its therapeutic potential, differing from other anti-inflammatory drugs (Bonne et al., 1989).

Anti-inflammatory Activity

CBS-113 A demonstrates topical anti-inflammatory activity. When applied in specific concentrations, it inhibited inflammation in various experimental models of conjunctivitis and uveitis. This compound also inhibited leukocyte infiltration and histamine release, highlighting its potential as an alternative to glucocorticoids in ophthalmology (Bonne et al., 1989).

Pharmacological Model of Ocular Inflammation

A study aimed at determining the contribution of CBS-113 A's free radical scavenging capacity and icosanoid production inhibition to its anti-inflammatory activity provides insights into its pharmacological effects, particularly in ocular inflammation (Bonne et al., 1990).

Synthesis and Reactions of Thiazole Derivatives

Research into the synthesis of novel 2-aminothiazole derivatives, including reactions with thiourea derivatives, contributes to a broader understanding of the chemical properties and potential applications of compounds like 2-(2-Hydroxy-4-methylphenyl)aminothiazole (El-Sakka et al., 2013).

Role in Antitumor and Anticancer Activities

2-(2-Hydroxy-4-methylphenyl)aminothiazole and its derivatives have been explored for their potential antitumor and anticancer activities, showing selective growth inhibitory properties against certain human cancer cell lines (Kashiyama et al., 1999).

Treatment of Prion Diseases

2-Aminothiazoles, including variants of 2-(2-Hydroxy-4-methylphenyl)aminothiazole, have shown promise as therapeutic leads for prion diseases, with specific compounds achieving high brain concentrations in animal models (Gallardo-Godoy et al., 2011).

properties

CAS RN

110952-54-0

Product Name

2-(2-Hydroxy-4-methylphenyl)aminothiazole

Molecular Formula

C10H11ClN2OS

Molecular Weight

242.73 g/mol

IUPAC Name

5-methyl-2-(1,3-thiazol-2-ylamino)phenol;hydrochloride

InChI

InChI=1S/C10H10N2OS.ClH/c1-7-2-3-8(9(13)6-7)12-10-11-4-5-14-10;/h2-6,13H,1H3,(H,11,12);1H

InChI Key

OAQDENGCTUPZEL-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)NC2=NC=CS2)O.Cl

Canonical SMILES

CC1=CC(=C(C=C1)NC2=NC=CS2)O.Cl

synonyms

2-(2-hydroxy-4-methylphenyl)aminothiazole
CBS 113A
CBS-113 A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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